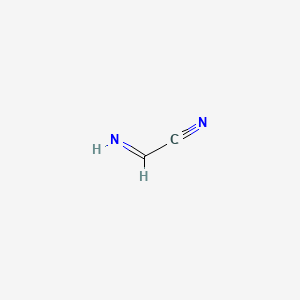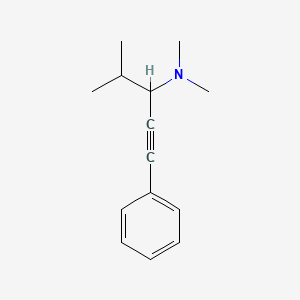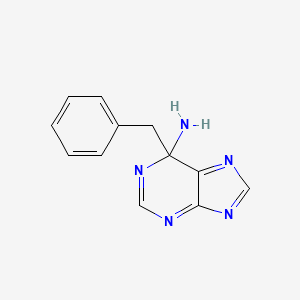
6-benzylpurin-6-amine;6-Benzylaminopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
6-Benzylaminopurine can be synthesized through various methods. One common synthetic route involves the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 6-Benzylaminopurine .
Industrial Production Methods
In industrial settings, the production of 6-Benzylaminopurine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for agricultural and research applications .
化学反応の分析
Types of Reactions
6-Benzylaminopurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of 6-Benzylaminopurine.
Reduction: Reduction reactions can convert 6-Benzylaminopurine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyladenine derivatives, while substitution reactions can produce a variety of functionalized purines .
科学的研究の応用
6-Benzylaminopurine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is extensively used in plant biology to study cell division, growth regulation, and tissue culture.
Medicine: Research has explored its potential in promoting wound healing and tissue regeneration.
Industry: It is used in agriculture to enhance crop yield and extend the shelf life of produce.
作用機序
6-Benzylaminopurine exerts its effects by mimicking natural cytokinins, which are plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and differentiation. This leads to increased growth and development of plant tissues .
類似化合物との比較
Similar Compounds
Kinetin: Another synthetic cytokinin that promotes cell division and growth.
Zeatin: A naturally occurring cytokinin with similar functions.
Thidiazuron: A synthetic cytokinin used in tissue culture and agriculture.
Uniqueness
6-Benzylaminopurine is unique due to its high efficacy in stimulating cell division and its ability to extend the post-harvest life of green vegetables and flowers. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in agricultural and research applications .
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
6-benzylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-12(6-9-4-2-1-3-5-9)10-11(15-7-14-10)16-8-17-12/h1-5,7-8H,6,13H2 |
InChIキー |
BKEGSNBFBMHZNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C3=NC=NC3=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
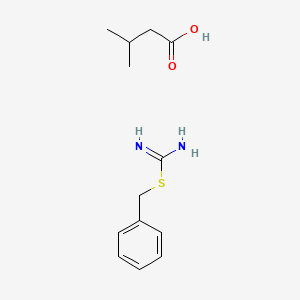
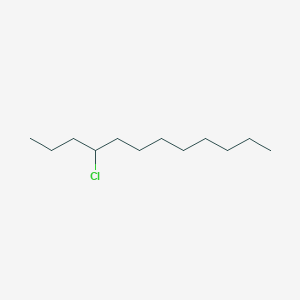
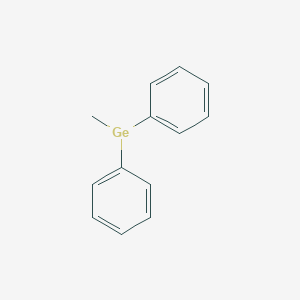

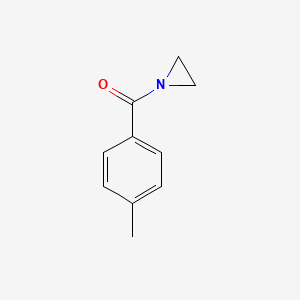
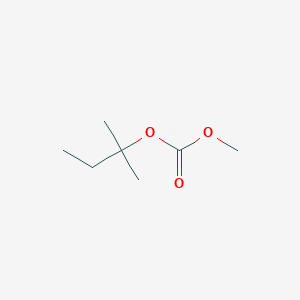



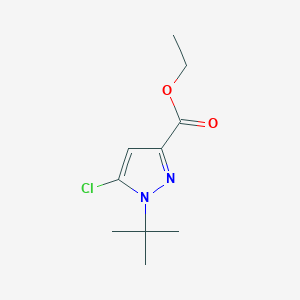
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
